3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a piperidine ring, and a pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, each of the functional groups can be synthesized through various methods. For instance, isoxazole can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Similarly, pyrimidine derivatives can be synthesized through a variety of methods .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole ring is an electron-rich azole with an oxygen atom next to the nitrogen . The piperidine ring is a common motif in many pharmaceuticals . The pyrimidine ring is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole ring, for example, can undergo photolysis due to its weak N-O bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Isoxazole has a molar mass of 69.06202 g/mol and a density of 1.075 g/ml .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with similar structural features to "3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one" focuses on the synthesis of novel heterocyclic compounds. For example, Mohamed et al. (2011) described the synthesis of various heterocyclic amines, including pyrazolo[1,5-a]pyrimidine and pyrimido[1,2-a]benzimidazole derivatives, by reacting sodium salts of hydroxy-pyridinyl compounds with different heterocyclic amines (Mohamed, Eman K. A. Abdelall, Yasser H. Zaki, & A. Abdelhamid, 2011). Such synthetic pathways might be relevant for the synthesis of the compound , indicating its potential applications in developing novel therapeutic agents.
Potential Applications in Drug Discovery
Compounds similar to "this compound" have been explored for their antimicrobial properties. Patel and Agravat (2007) synthesized new pyridine derivatives, including those with structural motifs similar to the compound of interest, and evaluated them for their antibacterial and antifungal activities (Patel & Agravat, 2007). These studies suggest that compounds with similar structures could have significant applications in addressing microbial resistance, one of the pressing challenges in the medical field.
Antitumor Activity
Another critical area of application for compounds with similar structures involves anticancer research. Li et al. (2020) designed, synthesized, and evaluated a series of 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety for their antitumor activities against several cancer cell lines (Li et al., 2020). This indicates the potential of structurally related compounds to serve as leads in the development of new anticancer drugs.
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a novel derivative synthesized from 2-amino benzimidazole
Mode of Action
It is synthesized from 2-amino benzimidazole and has shown significant biological activity in screening . The compound likely interacts with its targets, leading to changes that contribute to its biological activity.
Result of Action
The compound has shown significant biological activity in screening
Properties
IUPAC Name |
3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-19(12-17-15-4-1-2-6-18(15)29-24-17)25-10-7-14(8-11-25)26-13-23-20-16(21(26)28)5-3-9-22-20/h1-6,9,13-14H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDXWCAWJAPORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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